molecular formula C10H7NO3S2 B188228 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid CAS No. 6322-60-7

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Cat. No.: B188228
CAS No.: 6322-60-7
M. Wt: 253.3 g/mol
InChI Key: GYORTKHHBDTZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is a heterocyclic compound that contains a thiazolidine ring fused with a benzoic acid moiety

Scientific Research Applications

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

While the mechanism of action for 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is not explicitly mentioned, similar compounds like anthrax toxin lethal factor have been studied . The anthrax toxin lethal factor is bound to a small molecule inhibitor, which could provide insights into the potential mechanism of action of similar compounds .

Safety and Hazards

The safety and hazards of this compound are not well-documented. It is advised that it should be used only for R&D purposes and not for medicinal or household use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid typically involves the condensation of aromatic amines with carbon disulfide in the presence of ammonium hydroxide and chloroacetic acid. The resulting intermediate is then treated with acetonitrile under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid: Similar structure but with a butyric acid moiety instead of benzoic acid.

    Thiazolidine-2,4-dione: Lacks the benzoic acid moiety but shares the thiazolidine ring structure.

Uniqueness

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is unique due to the presence of both the thiazolidine ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYORTKHHBDTZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283558
Record name 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6322-60-7
Record name 6322-60-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32119
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
Reactant of Route 6
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.